2,2,5-Trimethyl-1-oxo-1,4-thiazinane-3-carboxylic acid
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Overview
Description
2,2,5-Trimethyl-1-oxo-1,4-thiazinane-3-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is part of the thiazine family, known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-Trimethyl-1-oxo-1,4-thiazinane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of a thioamide with a carbonyl compound, followed by cyclization to form the thiazine ring . The reaction conditions often require the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2,2,5-Trimethyl-1-oxo-1,4-thiazinane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or alkylating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,5-Trimethyl-1-oxo-1,4-thiazinane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazine derivatives.
Industry: The compound is used in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2,5-Trimethyl-1-oxo-1,4-thiazinane-3-carboxylic acid involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the thiazine ring can form coordination complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound can interfere with cellular processes by binding to DNA or proteins, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole: Another sulfur and nitrogen-containing heterocycle with similar biological activities.
Benzothiazine: Contains a benzene ring fused to a thiazine ring, exhibiting enhanced stability and biological activity.
Uniqueness
2,2,5-Trimethyl-1-oxo-1,4-thiazinane-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and a carboxylic acid functional group differentiates it from other thiazine derivatives, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,2,5-trimethyl-1-oxo-1,4-thiazinane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c1-5-4-13(12)8(2,3)6(9-5)7(10)11/h5-6,9H,4H2,1-3H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNFAIIPJQPAHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)C(C(N1)C(=O)O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30868731 |
Source
|
Record name | 2,2,5-Trimethyl-1-oxo-1lambda~4~-thiomorpholine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30868731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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